molecular formula C20H12N2 B14752580 Quinolino[3,2-b]acridine CAS No. 258-57-1

Quinolino[3,2-b]acridine

Cat. No.: B14752580
CAS No.: 258-57-1
M. Wt: 280.3 g/mol
InChI Key: VZNQNRUYJWSBQV-UHFFFAOYSA-N
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Description

Quinolino[3,2-b]acridine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that combines quinoline and acridine moieties, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinolino[3,2-b]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,11-diphenylquinolino[3,2,1-de]acridine-5,9-dione with suitable reagents to form the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Quinolino[3,2-b]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolino[3,2,1-de]acridine-5,9-dione .

Scientific Research Applications

Quinolino[3,2-b]acridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which quinolino[3,2-b]acridine exerts its effects involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cellular apoptosis. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Uniqueness: Quinolino[3,2-b]acridine stands out due to its fused ring system that combines the properties of both quinoline and acridine, making it a versatile and valuable compound in various fields of research and industry.

Properties

CAS No.

258-57-1

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

IUPAC Name

quinolino[3,2-b]acridine

InChI

InChI=1S/C20H12N2/c1-3-7-17-13(5-1)9-15-11-16-10-14-6-2-4-8-18(14)22-20(16)12-19(15)21-17/h1-12H

InChI Key

VZNQNRUYJWSBQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C4C=C5C=CC=CC5=NC4=CC3=N2

Origin of Product

United States

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